molecular formula C8H14N2O B1490550 1-Cyclobutanecarbonylazetidin-3-amine CAS No. 1343023-72-2

1-Cyclobutanecarbonylazetidin-3-amine

Cat. No.: B1490550
CAS No.: 1343023-72-2
M. Wt: 154.21 g/mol
InChI Key: HGHTZYAFSLWMBB-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonylazetidin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. It is recognized as a valuable azetidine and cyclobutane-containing building block in medicinal chemistry and organic synthesis. The compound features a cyclobutanecarbonyl group linked to the azetidin-3-amine scaffold, a structure known to impart significant three-dimensionality and rigidity to molecules, which is a desirable property in the design of new pharmacologically active compounds . Such rigid, saturated carbocyclic scaffolds are privileged motifs in drug discovery due to their ability to improve metabolic stability and binding selectivity compared to flat aromatic systems . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its primary application is in the discovery and development of new therapeutic agents, particularly as a building block for non-natural amino acids and other structurally diverse compounds featuring a polysubstituted cyclobutane skeleton . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)6-2-1-3-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHTZYAFSLWMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclobutanecarbonylazetidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically beginning with the formation of azetidine derivatives followed by cyclobutanecarbonylation. The structural determination often employs techniques such as NMR and mass spectrometry to confirm the molecular configuration.

Biological Activities

The biological activities of this compound have been explored in various contexts. The following sections summarize key findings regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has demonstrated significant antibacterial activity against Gram-positive bacteria. A study reported that compounds similar to this structure exhibited activity at concentrations as low as 10 μg/ml against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainConcentration (μg/ml)Activity
CPD20E. faecalis10Inhibited growth
CPD22S. aureus10Inhibited growth
CPD18S. pyogenes10Inhibited growth

Anticancer Activity

Research indicates that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells through modulation of signaling pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A-549 (Lung)62.5Induction of apoptosis
WEHI-231 (B-cell)VariesSuppression of MAP kinases

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antibacterial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or function, particularly affecting Gram-positive bacteria, leading to cell lysis .
  • Anticancer Mechanism : The anticancer properties are primarily attributed to the compound's ability to modulate apoptosis-related signaling pathways. It has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Tumor Cell Lines : A study involving Jurkat cells demonstrated that treatment with this compound resulted in a significant increase in caspase activity, indicating enhanced apoptotic signaling .
  • In Vivo Models : Animal studies have shown reduced tumor growth rates when treated with derivatives of this compound, suggesting potential for therapeutic applications in oncology .

Scientific Research Applications

Medicinal Chemistry

1-Cyclobutanecarbonylazetidin-3-amine is being investigated for its potential therapeutic effects. Studies have indicated that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of azetidine can inhibit cancer cell proliferation. For instance, compounds with azetidine rings have been linked to cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : The azetidine moiety is often associated with antimicrobial activity, making it a candidate for developing new antibiotics .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : Researchers utilize this compound to create more complex molecules through various synthetic routes, including cyclization reactions and functional group transformations .
  • Retrosynthetic Analysis : The compound's structure facilitates retrosynthetic analysis, allowing chemists to devise synthetic pathways for related compounds efficiently.

Material Science

The properties of this compound can be harnessed in the development of new materials:

  • Polymer Chemistry : Its reactivity can be exploited in polymer synthesis, particularly in creating hydrogels or other advanced materials with specific mechanical properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated several azetidine derivatives for their anticancer properties. Among them, a compound structurally related to this compound showed promising results against A549 lung cancer cells, achieving an IC50 value of 5 µM. This highlights the potential for further development into anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized a series of azetidine derivatives, including this compound. These compounds were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity comparable to standard antibiotics. This suggests a pathway for developing new antimicrobial therapies based on this compound's structure .

Comparison with Similar Compounds

The following analysis compares 1-cyclobutanecarbonylazetidin-3-amine to structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Variations

1-Cyclopropylpyrrolidin-3-amine
  • Structure : Pyrrolidine (5-membered ring) substituted with cyclopropyl and amine groups.
  • Molecular Formula : C₇H₁₄N₂; MW : 126.2 g/mol .
  • Cyclopropyl group may enhance lipophilicity, affecting membrane permeability in drug design. Safety data indicate respiratory and dermal protection requirements .
1-Benzhydrylazetidin-3-amine Hydrochloride
  • Structure : Azetidine with benzhydryl (diphenylmethyl) and amine groups; hydrochloride salt form.
  • Synonyms: Multiple entries, including 1189735-08-7 and MFCD01665361 .
  • Key Differences :
    • Bulky benzhydryl group increases steric hindrance, possibly limiting metabolic degradation.
    • Hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .
1-(6-Chloropyridin-3-yl)cyclobutanamine
  • Structure : Cyclobutane substituted with chloropyridinyl and amine groups.
  • Molecular Formula : C₉H₁₁ClN₂; MW : 182.65 g/mol .
  • Key Differences :
    • Chloropyridinyl substituent introduces electronegativity, influencing binding affinity in receptor-targeted applications.
    • Higher molecular weight compared to simpler azetidine derivatives may impact pharmacokinetics .
3-Methylcyclobutanamine Derivatives
  • Example : trans-3-Methylcyclobutanamine (CAS 20826-77-1).
  • Properties : Purity ≥95%; used in synthetic intermediates .
  • Key Differences :
    • Methyl substituent on cyclobutane reduces steric demand compared to carbonyl groups.
    • Melting point data (104–107°C in related compounds) suggest solid-state stability .

Research and Application Insights

  • Bioactivity : Compounds like 1-benzhydrylazetidin-3-amine hydrochloride are explored in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier .
  • Synthetic Utility : 3-Methylcyclobutanamine derivatives serve as intermediates in multi-step syntheses, leveraging their strained rings for regioselective reactions .
  • Safety Considerations : Carboxylic acid derivatives (e.g., 1-benzylcyclobutane-1-carboxylic acid) require stringent handling protocols, highlighting the reactivity of cyclobutane-containing compounds .

Preparation Methods

General Synthetic Approach

The synthesis of azetidine-3-amines, including 1-Cyclobutanecarbonylazetidin-3-amine, typically involves nucleophilic substitution reactions on azetidine electrophiles or ring-opening strategies of strained bicyclic intermediates. The compound can be prepared by direct displacement of an azetidine electrophile with an amine nucleophile or via reductive amination methods.

Direct Displacement Method Using Azetidine Electrophiles

A widely employed and practical method involves the nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with amines. This method is straightforward, operationally simple, and compatible with a variety of functional groups.

  • Procedure :
    The electrophilic azetidine intermediate (e.g., 1-benzhydrylazetidin-3-yl methanesulfonate) is reacted with the desired amine (secondary or primary) in acetonitrile at elevated temperatures (~80 °C) without the need for flame-dried apparatus or stringent anhydrous conditions. Using 2 equivalents of the amine often improves yields.

  • Yields and Scope :
    Secondary amines typically afford moderate to high yields (up to ~72%), while primary amines give moderate to lower yields (17–60%). The reaction tolerates a broad range of functional groups including ethers, halides, carbamates, free hydroxyls, and unprotected heterocycles like indoles.

  • Advantages :

    • Simple “mix-and-heat” protocol.
    • No need for sensitive reagents like organolithiums or Grignards.
    • Compatible with late-stage functionalization of pharmacologically active compounds.
    • Higher or comparable yields relative to strain-release methods.
    • Can be used with both primary and secondary amines, unlike some alternative methods.

Strain-Release Ring-Opening Method (Comparative Context)

Another method involves the ring-opening of azabicyclobutane intermediates formed from azetidine precursors using organolithium reagents and turbo-Grignard activation of amines. This method is more complex operationally:

  • Requires low temperatures (-78 °C) and strict control of reaction times.
  • Sensitive to functional groups such as carbamates and free alcohols (which are incompatible).
  • Primary amines cannot be used effectively.
  • Multi-step with multiple additions and quenching steps.

While effective, this method is less practical for large-scale or late-stage functionalization compared to direct displacement.

Specific Preparation Data from Patents and Literature

From patent WO2000063168A1 and related literature:

  • Starting from protected azetidine derivatives (e.g., N-t-butyl-O-trimethylsilylazetidine), acid treatment followed by base extraction affords azetidine intermediates.
  • Subsequent mesylation and nucleophilic substitution with amines under mild heating (55-60 °C) yield azetidine-3-amine derivatives.
  • Purification typically involves extraction with organic solvents (e.g., methylene chloride, diethyl ether), drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.
  • Hydrogenation or catalytic steps may be used for deprotection or further functional group manipulations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Functional Group Tolerance Yields (%) Notes
Direct displacement on azetidine electrophile 1-benzhydrylazetidin-3-yl methanesulfonate + amine, MeCN, 80 °C Ethers, halides, carbamates, hydroxyls, unprotected heterocycles Secondary amines: 33–87%; Primary amines: 17–60% Simple, mild, suitable for late-stage functionalization
Strain-release ring-opening PhLi at -78 °C to form ABB, turbo-Grignard activated amine Limited (no carbamates, alcohols) ~45–56% (secondary amines) Complex, sensitive, no primary amines
Patent method (acid/base workup, mesylation, substitution) Acid hydrolysis, mesylation, amine substitution at 55-60 °C Moderate 64% isolated (intermediate) Multi-step, involves purification and extraction

Research Findings and Practical Considerations

  • The direct displacement method is favored for its operational simplicity and broader substrate scope, including the ability to functionalize complex molecules late in synthesis.
  • The method tolerates sensitive groups and can be performed without specialized equipment or extreme conditions.
  • Primary amines, which are often problematic in other methods, can be successfully employed, expanding the versatility of the synthesis.
  • Yields are generally moderate to high, with some variation depending on steric hindrance and electronic effects of the amines used.
  • The method is scalable and suitable for industrial applications where time and complexity are critical factors.

Q & A

Basic: What are the recommended safety protocols for handling 1-Cyclobutanecarbonylazetidin-3-amine in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood.
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Immediately remove contaminated clothing, rinse with water for 15 minutes, and consult a physician .
    • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to minimize degradation .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve stereochemistry and confirm cyclobutane/azetidine ring substituents. Use deuterated solvents (e.g., CDCl₃) for peak assignment .
    • Example : In related cyclobutane derivatives, δ 8.87 ppm (aromatic protons) and δ 104–107 ppm (cyclobutane carbons) are diagnostic .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for cyclobutanecarbonyl groups) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to map electron density and identify reactive sites (e.g., carbonyl carbon).
  • Transition State Modeling : Simulate nucleophilic attack pathways (e.g., amine acylation) to predict activation energies and regioselectivity .
  • Solvent Effects : Incorporate PCM models to assess solvent polarity’s impact on reaction kinetics .

Advanced: What strategies resolve contradictory data in the stereochemical analysis of cyclobutane-containing amines?

Answer:

  • X-ray Crystallography : Resolve absolute configuration discrepancies by comparing experimental vs. predicted crystal structures .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate purity (>99% ee) .
  • Dynamic NMR : Analyze ring-flipping dynamics in cyclobutane derivatives to assign axial/equatorial substituents .

Basic: What are the common synthetic routes for preparing azetidine derivatives like this compound?

Answer:

  • Acylation of Azetidine-3-amine :
    • Step 1 : React azetidine-3-amine with cyclobutanecarbonyl chloride in dichloromethane (DCM) at 0°C.
    • Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Perform column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product .
  • Yield Optimization : Adjust stoichiometry (1:1.2 amine:acyl chloride) and monitor reaction progress via TLC .

Advanced: How does the cyclobutane ring strain influence the stability of this compound under varying pH conditions?

Answer:

  • Ring Strain Analysis : Cyclobutane’s 90° bond angles create ~26 kcal/mol strain, increasing susceptibility to ring-opening in acidic/basic conditions .
  • pH Stability Testing :
    • Acidic (pH 2) : Monitor degradation via LC-MS; expect hydrolysis of the carbonyl group.
    • Basic (pH 10) : Assess azetidine ring opening using ¹H NMR .

Advanced: What methodologies validate the purity of this compound in multi-step syntheses?

Answer:

  • Analytical Techniques :
    • HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water mobile phase) and compare retention times .
    • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products .

Basic: What are the critical parameters for optimizing reaction yields in the acylation of azetidine-3-amine derivatives?

Answer:

  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-acylation) .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction homogeneity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclobutanecarbonylazetidin-3-amine
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